molecular formula C10H7ClO2 B096921 5-(4-chlorophenyl)-3H-furan-2-one CAS No. 18338-90-4

5-(4-chlorophenyl)-3H-furan-2-one

Cat. No. B096921
CAS RN: 18338-90-4
M. Wt: 194.61 g/mol
InChI Key: ZZTGFKUHHHBCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3H-furan-2-one is a chemical compound with the molecular formula C10H6ClO2. It is also known as 4-chlorocoumarin or 4-chloro-3-hydroxy-2H-furan-2-one. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-(4-chlorophenyl)-3H-furan-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.

Biochemical And Physiological Effects

5-(4-chlorophenyl)-3H-furan-2-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to possess antioxidant properties by scavenging free radicals and preventing oxidative damage.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(4-chlorophenyl)-3H-furan-2-one in lab experiments include its easy synthesis, low cost, and potential applications in various fields of scientific research. However, there are also some limitations associated with its use. For example, this compound may exhibit low solubility in some solvents, which may limit its use in certain experiments. Furthermore, it may exhibit toxicity at high concentrations, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on 5-(4-chlorophenyl)-3H-furan-2-one. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential applications in the development of novel anticancer drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the synthesis of new derivatives of 5-(4-chlorophenyl)-3H-furan-2-one should be explored to improve its biological activity and selectivity.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-3H-furan-2-one involves the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, the type and amount of catalyst used, and the reaction time.

Scientific Research Applications

5-(4-chlorophenyl)-3H-furan-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, this compound has been used as a starting material for the synthesis of other biologically active compounds.

properties

CAS RN

18338-90-4

Product Name

5-(4-chlorophenyl)-3H-furan-2-one

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

5-(4-chlorophenyl)-3H-furan-2-one

InChI

InChI=1S/C10H7ClO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-5H,6H2

InChI Key

ZZTGFKUHHHBCJI-UHFFFAOYSA-N

SMILES

C1C=C(OC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1C=C(OC1=O)C2=CC=C(C=C2)Cl

Other CAS RN

18338-90-4

synonyms

5-(4-chlorophenyl)-3H-furan-2-one

Origin of Product

United States

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